molecular formula C7H5BrF3N B1395753 2-(Bromomethyl)-3-(trifluoromethyl)pyridine CAS No. 780802-57-5

2-(Bromomethyl)-3-(trifluoromethyl)pyridine

Cat. No. B1395753
M. Wt: 240.02 g/mol
InChI Key: UOMAJSOXDNTBRV-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-(trifluoromethyl)pyridine is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent . It is also used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .


Synthesis Analysis

The synthesis of 2-(Bromomethyl)-3-(trifluoromethyl)pyridine involves several steps. Initially, 2-aminopyridines are used as starting materials to synthesize 2-bromopyridines and 2-iodopyridines. These are then used to synthesize 2-(trifluoromethyl)pyridines . Another method involves regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide .


Molecular Structure Analysis

The molecular structure of 2-(Bromomethyl)-3-(trifluoromethyl)pyridine has been characterized by element analysis and NMR spectra . The InChI code is 1S/C7H5BrF3N/c8-4-6-5(7(9,10)11)2-1-3-12-6;/h1-3H,4H2 .


Chemical Reactions Analysis

Regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide provides the corresponding nicotinic acid .


Physical And Chemical Properties Analysis

The molecular weight of 2-(Bromomethyl)-3-(trifluoromethyl)pyridine is 225.99 . The compound is solid at room temperature with a melting point of 37-41 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-(Bromomethyl)-3-(trifluoromethyl)pyridine and related compounds can be synthesized through various chemical processes. For example, trifluoromethyl-substituted pyridines can be produced by displacing iodide with (trifluormethyl)copper generated in situ (Cottet & Schlosser, 2002).

Spectroscopic and Optical Studies

  • Spectroscopic characterization such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies have been applied to study 5-Bromo-2-(trifluoromethyl)pyridine. Density functional theory (DFT) has been used for its structural analysis (Vural & Kara, 2017).

Metalation and Functionalization

  • Trifluoromethyl-substituted pyridines, including 2-(trifluoromethyl)pyridine, can undergo selective metalation and subsequent functionalization at different positions, demonstrating versatility in chemical reactions (Schlosser & Marull, 2003).

Applications in Organic Synthesis

  • Compounds like 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide, which include the 2-(bromomethyl)-3-(trifluoromethyl)pyridine structure, are used as building blocks in the synthesis of aminopyrroles and other organic compounds (Khlebnikov et al., 2018).

Polymer Research

  • Bromomethylpyridines, including variants of 2-(bromomethyl)-3-(trifluoromethyl)pyridine, are utilized in the synthesis of hyperbranched polyelectrolytes, with applications in polymer science (Monmoton et al., 2008).

Catalysis and Chemical Transformations

  • Bromomethylpyridine derivatives are used in the synthesis of various organic compounds through palladium-mediated functionalization, demonstrating their utility in catalysis and synthetic chemistry (Baeza et al., 2010).

Acidic Properties and Catalysis

  • The acidic properties of silica doped with various cations, studied using pyridine adsorption, reveal insights into the catalytic potential of pyridine derivatives, including bromomethylpyridine compounds (Connell & Dumesic, 1987).

Organometallic Chemistry

  • Bromomethylpyridine derivatives are integral in synthesizing chromium(III) complexes, contributing to the field of organometallic chemistry and catalysis (Hurtado et al., 2009).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives, including 2-(Bromomethyl)-3-(trifluoromethyl)pyridine, have been used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries. It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-(bromomethyl)-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c8-4-6-5(7(9,10)11)2-1-3-12-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMAJSOXDNTBRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716770
Record name 2-(Bromomethyl)-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-3-(trifluoromethyl)pyridine

CAS RN

780802-57-5
Record name 2-(Bromomethyl)-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-3-trifluoromethyl-pyridine (0.850 g, 5.28 mmol) (Ashimori, A. et al. Chem. Pharm. Bull. 1990, 33, 2446-2458) in CCl4 (30 mL) was added 1,1′-azobis(cyclohexanecarbonitrile) (0.193 g, 0.79 mmol) and NBS (1.96 g, 11.0 mmol). The mixture was stirred and heated at reflux for 24 h, and then cooled to room temperature. A solution of Na2S2O3 (5 g) in H2O (100 mL) was added, and the organic layer was collected. The aqueous layer was extracted with CH2Cl2 (3×40 mL), and the extracts were combined and dried over anhydrous Na2SO4. After filtration the solvent was removed by evaporation under vacuum, and the residue was purified by flash chromatography on a silica gel column (CH2Cl2), affording 2-bromomethyl-3-trifluoromethyl-pyridine as a pale yellow liquid (0.180 g, 14%). 1H NMR (CDCl3) δ 4.69 (s, 2H), 7.37 (dd, 1H, J=4.5, 7.8 Hz), 7.96 (d, 1H, J=7.8 Hz), 8.78 (d, 1H, J=4.5 Hz).
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0.193 g
Type
reactant
Reaction Step Three
Name
Quantity
1.96 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Bromomethyl)-3-(trifluoromethyl)pyridine
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2-(Bromomethyl)-3-(trifluoromethyl)pyridine
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2-(Bromomethyl)-3-(trifluoromethyl)pyridine
Reactant of Route 4
2-(Bromomethyl)-3-(trifluoromethyl)pyridine

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